molecular formula C17H26N2O3S B2802680 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide CAS No. 575466-28-3

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

Cat. No. B2802680
CAS RN: 575466-28-3
M. Wt: 338.47
InChI Key: LMEMLRWJPJUGOL-UHFFFAOYSA-N
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Description

“N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide” is a chemical compound with the CAS Number: 573949-93-6 . It is available for purchase from various chemical suppliers.


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 680.7±55.0 °C at 760 mmHg . The melting point and other physical properties are not specified in the search results .

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds similar to N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide are often used in the synthesis of heterocyclic compounds. For example, N-Methylated 1,8-Diaminonaphthalenes have been employed as bifunctional nucleophiles in reactions with α,ω-dihalogenoalkanes to facilitate the construction of heterocyclic and double proton sponges (Ozeryanskii, Kolupaeva, & Pozharskii, 2020). Such methodologies could be relevant for generating novel compounds with potential therapeutic applications.

Antimicrobial and Antifungal Activity

Some derivatives have shown significant antimicrobial and antifungal activities. A study synthesizing new Schiff bases of sulfa drugs, including compounds with similar structural features, demonstrated enzyme inhibition capabilities and potential for antimicrobial application (Alyar et al., 2019). These findings suggest that N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide could be explored for similar biological activities.

Cytotoxicity and Topoisomerase I-Targeting

Related compounds have been evaluated for their cytotoxicity and ability to target topoisomerase I, a crucial enzyme for DNA replication and transcription. Esters and amides of 2,3-dimethoxy-8,9-methylenedioxy-benzo[i]phenanthridine-12-carboxylic acid, showing structural similarities, have been identified as potent cytotoxic and topoisomerase I-targeting agents (Zhu et al., 2005). This indicates the potential of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide in cancer research and therapy.

Synthetic Methodology Development

Research involving similar compounds has contributed to the development of novel synthetic methodologies. For instance, the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles showcases the utility of related compounds in enhancing synthetic routes for complex molecules (Darweesh et al., 2016). Such advancements can lead to more efficient drug discovery and development processes.

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13(2)17(20)19(16-9-10-23(21,22)12-16)11-14-5-7-15(8-6-14)18(3)4/h5-8,13,16H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEMLRWJPJUGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(CC1=CC=C(C=C1)N(C)C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

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